![molecular formula C11H17NO B14313746 Phenol, 3-[(3-methylbutyl)amino]- CAS No. 110122-99-1](/img/structure/B14313746.png)
Phenol, 3-[(3-methylbutyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3-[(3-methylbutyl)amino]- is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a 3-[(3-methylbutyl)amino] substituent attached to the phenol ring, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[(3-methylbutyl)amino]- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a 3-methylbutylamine. The reaction typically requires a strong base, such as sodium hydroxide, to deprotonate the amine and facilitate the nucleophilic attack on the aromatic ring.
Industrial Production Methods
Industrial production of Phenol, 3-[(3-methylbutyl)amino]- often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 3-[(3-methylbutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 3-[(3-methylbutyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Phenol, 3-[(3-methylbutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its phenolic structure allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Phenol, 3-[(3-methylbutyl)amino]- can be compared with other similar compounds, such as:
Phenol, 3-amino-: Similar in structure but lacks the 3-methylbutyl group, resulting in different chemical and biological properties.
Phenol, 4-[(3-methylbutyl)amino]-: Similar but with the amino group in the para position, leading to variations in reactivity and applications.
The unique structure of Phenol, 3-[(3-methylbutyl)amino]- gives it distinct properties and makes it valuable for specific applications in research and industry.
Properties
CAS No. |
110122-99-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(3-methylbutylamino)phenol |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-12-10-4-3-5-11(13)8-10/h3-5,8-9,12-13H,6-7H2,1-2H3 |
InChI Key |
CYHHXZCPTKEZMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC(=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


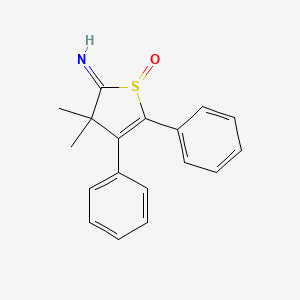

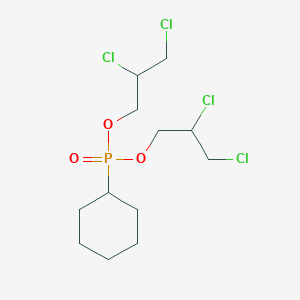
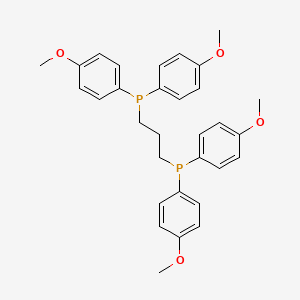
![6-Methylidenebicyclo[3.1.0]hex-2-ene](/img/structure/B14313691.png)
![(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene](/img/structure/B14313695.png)
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)

![(E)-1-[4-(Dodecyloxy)phenyl]-2-phenyldiazene](/img/structure/B14313725.png)
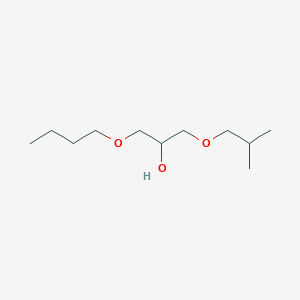
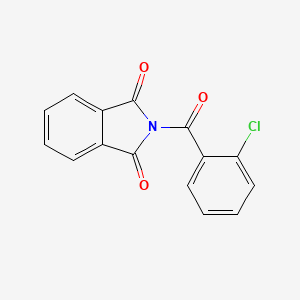
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)

![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
